
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride
Descripción general
Descripción
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing nitrogen atoms. The synthesis method of this compound involves the reaction of 5-methyl-3-nitro-1H-pyrazole with butanoyl chloride.
Aplicaciones Científicas De Investigación
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride has potential applications in various fields of scientific research. One of the potential applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other compounds. It can be used to introduce the pyrazole moiety into other molecules, which can lead to the synthesis of new compounds with potential biological activities.
Another potential application of this compound is in the field of medicinal chemistry. Pyrazole derivatives have been reported to have various biological activities such as anti-inflammatory, analgesic, and antimicrobial activities. Therefore, this compound can be used as a starting material for the synthesis of new compounds with potential medicinal properties.
Mecanismo De Acción
The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes. Enzyme inhibition is a common mechanism of action for many drugs and compounds with biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, pyrazole derivatives have been reported to have various biological activities such as anti-inflammatory, analgesic, and antimicrobial activities. Therefore, it is possible that this compound may exhibit similar activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is its potential applications in various fields of scientific research. This compound can be used as a building block for the synthesis of other compounds, which can lead to the synthesis of new compounds with potential biological activities.
However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride. One of the future directions is to study the mechanism of action of this compound. This can provide insights into its potential biological activities and help in the design of new compounds with improved activities.
Another future direction is to study the potential medicinal properties of this compound. Pyrazole derivatives have been reported to have various biological activities such as anti-inflammatory, analgesic, and antimicrobial activities. Therefore, it is possible that this compound may exhibit similar activities.
Conclusion:
This compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound can be used as a building block for the synthesis of other compounds and has potential applications in the field of medicinal chemistry. However, more research is needed to fully understand the mechanism of action and potential biological activities of this compound.
Propiedades
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-6-5-8(12(14)15)10-11(6)4-2-3-7(9)13/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCPHUJXFTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



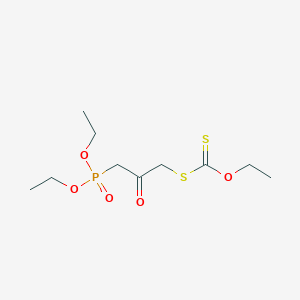

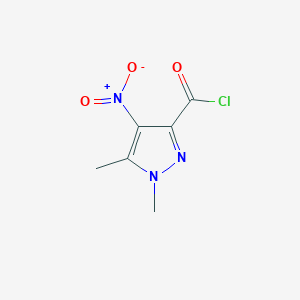
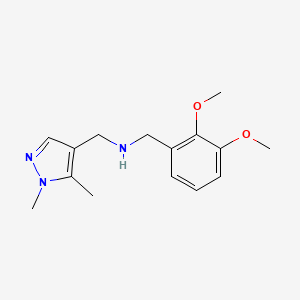
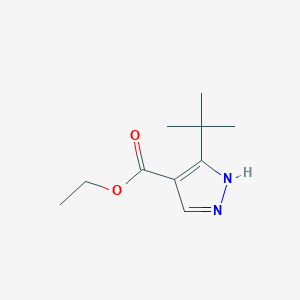
![5-[(4-Bromo-3,5-dimethylpyrazolyl)methyl]furan-2-carbonyl chloride](/img/structure/B3197634.png)

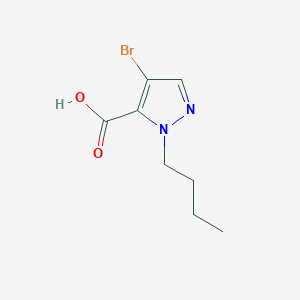
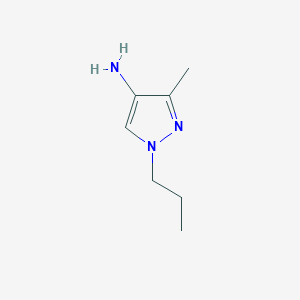
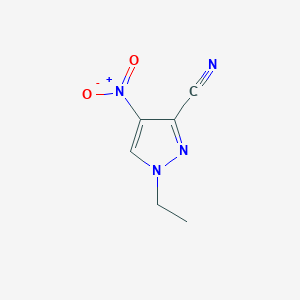
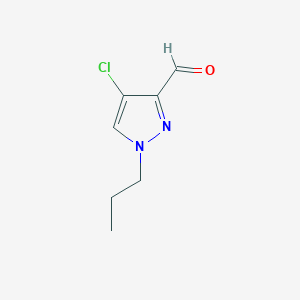
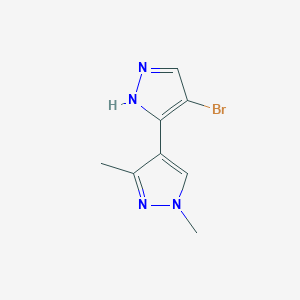
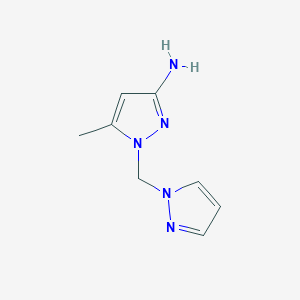
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)